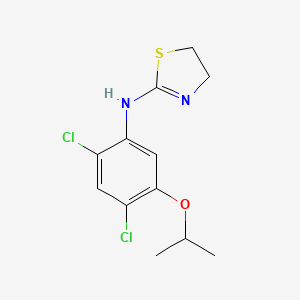2,4-dichloro-5-isopropoxy-N-(1,3-thiazolan-2-yliden)aniline
CAS No.: 400736-23-4
Cat. No.: VC6507005
Molecular Formula: C12H14Cl2N2OS
Molecular Weight: 305.22
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 400736-23-4 |
|---|---|
| Molecular Formula | C12H14Cl2N2OS |
| Molecular Weight | 305.22 |
| IUPAC Name | N-(2,4-dichloro-5-propan-2-yloxyphenyl)-4,5-dihydro-1,3-thiazol-2-amine |
| Standard InChI | InChI=1S/C12H14Cl2N2OS/c1-7(2)17-11-6-10(8(13)5-9(11)14)16-12-15-3-4-18-12/h5-7H,3-4H2,1-2H3,(H,15,16) |
| Standard InChI Key | VCVFHCBNICBHKL-UHFFFAOYSA-N |
| SMILES | CC(C)OC1=C(C=C(C(=C1)NC2=NCCS2)Cl)Cl |
Introduction
Structural and Chemical Characteristics
Molecular Architecture
The compound features a benzene ring substituted with two chlorine atoms at the 2- and 4-positions, an isopropoxy group at the 5-position, and a thiazolan-2-yliden moiety attached to the amine group. The thiazole ring introduces conjugation and potential bioactivity, while the electron-withdrawing chlorine atoms enhance electrophilic reactivity.
Physicochemical Properties
While experimental data for the exact compound are sparse, key properties can be extrapolated:
-
Molecular formula: CHClNOS
-
Molecular weight: 307.21 g/mol
-
Polarity: Moderate (logP ~3.2 estimated) due to chlorine and ether groups.
-
Solubility: Likely soluble in polar aprotic solvents (e.g., DMF, DMSO) and alcohols .
Synthesis and Reaction Pathways
Precursor Synthesis: 2,4-Dichloro-5-Isopropoxy Aniline
The synthesis of 2,4-dichloro-5-isopropoxy aniline, a critical precursor, is detailed in patent CN101823971B . Key steps include:
-
Esterification: 2,4-Dichlorophenol reacts with isopropyl bromide to form the isopropoxy intermediate.
-
Nitration: Introduction of a nitro group using mixed acid (HNO/HSO).
-
Catalytic Reduction: Hydrazine hydrate reduces the nitro group to an amine in the presence of a composite catalyst (gac:Fe(OH):Al(OH) = 2:1:1).
Table 1: Optimization of Reduction Conditions (Patent Data)
| Parameter | Range Tested | Optimal Value | Yield Improvement |
|---|---|---|---|
| Catalyst Loading (% wt.) | 4–60 | 20 | 91.2% → 97.0% |
| Hydrazine Hydrate (mol eq.) | 1.5–3.0 | 3.0 | 85.3% → 97.0% |
| Reaction Temperature (°C) | 60–80 | 65 | 91.2% → 95.4% |
| Time (hours) | 2–6 | 3 | 85.3% → 91.2% |
Thiazolan-2-yliden Functionalization
The final step involves coupling 2,4-dichloro-5-isopropoxy aniline with a thiazole derivative. A plausible pathway includes:
-
Imine Formation: Reacting the aniline with thiazole-2-carbaldehyde under acidic conditions.
-
Cyclization: Intramolecular dehydration to form the thiazolan-2-yliden moiety.
Hypothesized Reaction Scheme:
Applications and Biological Relevance
Pharmaceutical Prospects
Thiazole derivatives exhibit antimicrobial, antifungal, and anticancer properties. The chlorine substituents could potentiate activity against resistant strains, though specific studies are needed.
Future Research Directions
-
Synthetic Optimization: Screen alternative catalysts (e.g., Pd/C) for higher thiazole coupling efficiency.
-
Bioactivity Assays: Test herbicidal and antimicrobial efficacy in vitro.
-
Computational Modeling: Predict binding affinities to target enzymes (e.g., acetolactate synthase).
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume